C4 vs C5 Regiochemistry Dictates Mutually Exclusive Biological and Synthetic Roles
5-Hydroxy-L-lysine is hydroxylated at the Cδ position and serves as the natural collagen modification site, occurring in less than 2% of lysine residues within collagen, where it undergoes O-glycosylation and forms intermolecular crosslinks [1]. 4-Hydroxy-L-lysine is not detected in mammalian collagen. Instead, (2S,4R)-4-hydroxylysine and (2S,4S)-4-hydroxylysine are recognized as promising precursors of functionalized piperidine-2-ones, highly versatile building blocks for synthesizing bioactive substances [2]. This functional divergence means the two isomers are not interchangeable for any known research or industrial application.
| Evidence Dimension | Biological occurrence and synthetic utility |
|---|---|
| Target Compound Data | 4-Hydroxy-L-lysine: non-collagenous; precursor to piperidine-2-ones; biosynthetic intermediate in glidobactin |
| Comparator Or Baseline | 5-Hydroxy-L-lysine: natural collagen modification (<2% of Lys residues); mediates O-glycosylation and crosslinking |
| Quantified Difference | C4 vs C5 (Cδ) hydroxylation position yields functionally non-overlapping application domains |
| Conditions | Comparative analysis of collagen biochemistry (Chow et al. 2018) and synthetic chemistry applications (Hara et al. 2017) |
Why This Matters
Procurement of 5-hydroxy-L-lysine instead of 4-hydroxy-L-lysine would deliver a compound that cannot serve as a piperidine-2-one precursor or glidobactin pathway intermediate, representing a total functional mismatch for medicinal chemistry and natural product synthesis programs.
- [1] Chow WY, Li R, Goldberga I, Reid DG, Rajan R, Clark J, Oschkinat H, Duer MJ, Hayward R, Shanahan CM. Essential but sparse collagen hydroxylysyl post-translational modifications detected by DNP NMR. Chemical Communications. 2018;54:12570-12573. doi:10.1039/C8CC04960B View Source
- [2] Hara R, Yamagata K, Miyake R, Kawabata H, Uehara H, Kino K. Discovery of Lysine Hydroxylases in the Clavaminic Acid Synthase-Like Superfamily for Efficient Hydroxylysine Bioproduction. Applied and Environmental Microbiology. 2017;83(17):e00693-17. doi:10.1128/AEM.00693-17 View Source
